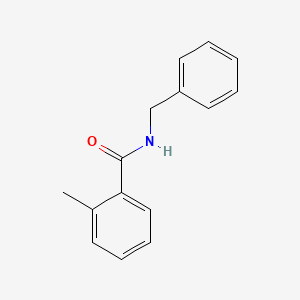

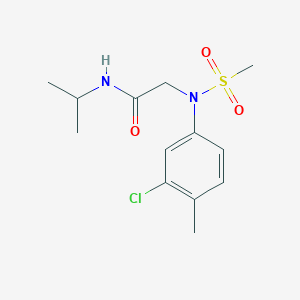

N-benzyl-2-methylbenzamide

説明

Synthesis Analysis

The synthesis of related benzamide compounds often involves refluxing specific precursors with activating agents or catalysts. For example, the synthesis of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide involves refluxing N-(2,4-dichlorophenyl)-2-nitrobenzamide with thionyl chloride in dry toluene, followed by treatment with 2-methyl benzoic acid in the presence of triethyl amine (Saeed et al., 2010). This method highlights the importance of stepwise reactions and specific conditions for the synthesis of benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamides is characterized by their crystalline forms and the orientations of their functional groups. For instance, the crystal structure of m-methylbenzamide reveals a twisted amide group due to steric hindrance, with molecules connected by NH–O hydrogen bonds forming dimers and chains (OriiSeiki et al., 1963). Similarly, the crystal structure and conformations of various N-phenylbenzamides indicate that hydrogen bonding to the central amide group is crucial for their structural stability (N. Duke & P. W. Codding, 1992).

Chemical Reactions and Properties

Benzamides undergo a range of chemical reactions, influenced by their molecular structure. The synthesis and crystallographic studies of N-(1-amino-2,2-dichloroethyl)benzamides showcase efficient procedures for generating compounds with potential for new heterocyclic series, highlighting the versatility of benzamides in chemical synthesis (A. Guirado et al., 2002).

Physical Properties Analysis

The physical properties of benzamides, including their crystalline structure and hydrogen bonding patterns, significantly influence their behavior and applications. The study of N-Benzyl-2-hydroxybenzamide, for example, reveals a dihedral angle between benzyl and hydroxybenzamide units, and the formation of one-dimensional chains through hydrogen bonding, illustrating the impact of physical structure on the properties of benzamides (Qiu-Xia Zhang & Bi-Song Zhang, 2008).

Chemical Properties Analysis

The chemical properties of benzamides, such as reactivity and interaction with other molecules, are dictated by their molecular structure. N-Phenyl-2-(triphenylstannylseleno)benzamide and 2-Methylseleno-N-phenylbenzamide studies reveal that amide N atoms are involved in hydrogen bonding, forming zigzag chains, which highlights the chemical behavior of benzamides in forming bonds and interactions with other molecules (M. Fong, R. Gable, & C. Schiesser, 1996).

Safety and Hazards

作用機序

Target of Action

Benzamides, in general, are known to interact with various enzymes and receptors in the body .

Mode of Action

Benzamides are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Benzamides are known to participate in various biochemical reactions, including those at the benzylic position .

Pharmacokinetics

Pharmacokinetic and pharmacodynamic (pk-pd) modeling is a common approach to understanding the in vivo behavior of complex molecules like n-benzyl-2-methylbenzamide .

Result of Action

Benzamides have been found to have various pharmacological properties, suggesting that they may have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of benzimidazole derivatives, which are structurally similar to this compound, has been classified as an excellent synthesis considering environmental and economic factors based on different “green metrics” (atom economy, reaction mass efficiency, materials recovery factor, stoichiometric factor, E-factor) .

特性

IUPAC Name |

N-benzyl-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-12-7-5-6-10-14(12)15(17)16-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDLPGKVRZFDKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70969655 | |

| Record name | N-Benzyl-2-methylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5448-38-4 | |

| Record name | NSC17941 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-2-methylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5158757.png)

![(3S*,4S*)-1-[2-(2-furyl)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5158762.png)

![4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5158770.png)

![4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5158783.png)

![4,4'-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5158791.png)

![N-(3-hydroxy-2,2-dimethylpropyl)-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B5158798.png)

![1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole](/img/structure/B5158804.png)

![{4-[(3-iodobenzoyl)amino]phenyl}acetic acid](/img/structure/B5158809.png)

![2-[(1-benzyl-5-methoxy-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5158860.png)

![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-(5-quinolinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5158874.png)